1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone
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Overview
Description
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position and an ethanone group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)thiazole
- 5-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)benzothiazole
Uniqueness
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both the trifluoromethyl and ethanone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethanone group allows for further chemical modifications .
Properties
CAS No. |
1393585-05-1 |
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Molecular Formula |
C6H4F3NOS |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)4-2-10-5(12-4)6(7,8)9/h2H,1H3 |
InChI Key |
QWWFAVXLIBJNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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